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Compound of Interest

Compound Name: Pyrimidin-4-yl-methanol

Cat. No.: B030098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound pyrimidin-4-yl-methanol, a key intermediate in pharmaceutical synthesis. The
following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and
infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of pyrimidin-4-yl-methanol can be confirmed through a
combination of spectroscopic techniques. The key quantitative data obtained from mass
spectrometry, 1H NMR, and 13C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for Pyrimidin-4-yl-methanol

Parameter Value Reference
Molecular Formula C5H6N20 [1]
Molecular Weight 110.11 g/mol [1]

Mass Spectrum (MH+) 111.4 m/z

UV Amax 245 nm, 274 nm

Table 2: Predicted 1H NMR Spectral Data for Pyrimidin-4-yl-methanol
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Chemical Shift (6

Multiplicity Integration Assignment
ppm)
~8.9 Doublet 1H H2
~8.6 Doublet 1H H6
~7.5 Doublet of Doublets 1H H5
~4.8 Singlet 2H -CH2-
~4.5 Broad Singlet 1H -OH

Table 3: Predicted 13C NMR Spectral Data for Pyrimidin-4-yl-methanol

Chemical Shift (6 ppm) Assignment
~160 C4

~157 C2

~150 C6

~120 C5

~64 -CH2-

Note: The 1H and 13C NMR data are predicted values based on the analysis of similar
pyrimidine derivatives and have not been experimentally confirmed from the available search
results.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and data comparison. The following are general protocols that can be adapted for the analysis
of pyrimidin-4-yl-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
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o Sample Preparation: Approximately 5-10 mg of pyrimidin-4-yl-methanol is dissolved in 0.5-
0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCI3) or dimethyl sulfoxide
(DMSO-d6). Tetramethylsilane (TMS) is usually added as an internal standard (5 0.00).

e 1H NMR Acquisition: The 1H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width,
acquisition time, and relaxation delay.

e 13C NMR Acquisition: The 13C NMR spectrum is typically recorded using a proton-
decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique
carbon atom. A larger number of scans and a longer relaxation delay are generally required
compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray
lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

o ESI-MS Acquisition: The sample solution is introduced into the ESI source of the mass
spectrometer. The instrument is typically operated in positive ion mode to observe the
protonated molecule [M+H]+. The mass analyzer is scanned over a relevant mass-to-charge
(m/z) range.

¢ GC-MS Acquisition: For GC-MS analysis, the sample is first vaporized and separated on a
gas chromatography column before being introduced into the mass spectrometer. This
method can provide information about the purity of the sample and the fragmentation pattern
of the molecule.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a solid sample like pyrimidin-4-yl-methanol, the spectrum can be
obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by
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dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-
transparent window (e.g., NaCl or KBr plates).

e Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A
background spectrum is first collected and then automatically subtracted from the sample
spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like
pyrimidin-4-yl-methanol is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of pyrimidin-4-yl-methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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